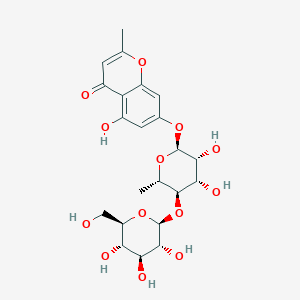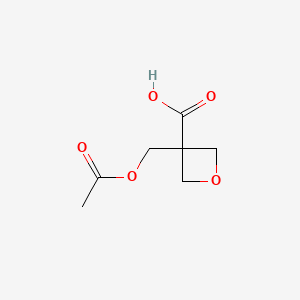
5-Fluoro-3-methoxy-2-pyridinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-3-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-3-methoxypyridine.
Methanamine Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the pyridine derivative under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.
Análisis De Reacciones Químicas
1-(5-Fluoro-3-methoxypyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Condensation: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
1-(5-fluoro-3-methoxypyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the pyridine ring influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on its specific application.
Comparación Con Compuestos Similares
1-(5-fluoro-3-methoxypyridin-2-yl)methanamine can be compared with other similar compounds, such as:
5-Fluoro-3-methoxypyridine: Lacks the methanamine group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: Lacks both the fluorine and methanamine groups, resulting in different chemical and biological properties.
5-Fluoro-2-methoxypyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
(5-fluoro-3-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3,9H2,1H3 |
Clave InChI |
IUDGPVBBLPYTMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)



![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)




![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)


![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
